2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-1-morpholinoethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-1-morpholinoethanone is a notable compound in the realm of organic chemistry. It exhibits a combination of a benzothiadiazole core, which is often associated with unique photophysical and electronic properties, and a morpholinoethanone moiety, giving it a distinctive chemical profile.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of this compound typically involves a multistep process. One common approach begins with the nitration of 6-fluoro-3-methylbenzo[c][1,2,5]thiadiazole to introduce the nitro group. The subsequent reduction of the nitro group and sulfonation yields 6-fluoro-3-methyl-2,2-dioxido-1,2,5-benzothiadiazole. This intermediate is then reacted with morpholinoethanone in the presence of a suitable base to form the final product.
Industrial Production Methods:
Industrial production often employs more efficient methodologies, such as continuous flow synthesis, to streamline the steps and increase yield. Optimized reaction conditions, such as temperature control and solvent selection, are crucial to ensure the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
This compound can undergo various types of reactions, including:
Oxidation: The benzo[c][1,2,5]thiadiazole moiety can be susceptible to oxidation under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group on the benzothiadiazole can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can introduce additional functional groups into the benzothiadiazole ring.
Hydrolysis: The morpholinoethanone group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Employing reagents like tin(II) chloride or palladium on carbon.
Substitution: Utilizing various electrophiles like halogens or sulfonyl chlorides.
Hydrolysis: Applying acidic (HCl) or basic (NaOH) conditions.
Major Products Formed:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amino derivatives.
Substitution Products: Halogenated or sulfonated benzothiadiazole derivatives.
Hydrolysis Products: Corresponding carboxylic acids or alcohols from the morpholinoethanone group.
Scientific Research Applications
2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-1-morpholinoethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, especially in the development of novel organic electronic materials due to its unique photophysical properties.
Biology: Investigated for potential bioactivity, including antimicrobial and anticancer properties, owing to its structural resemblance to known bioactive compounds.
Medicine: Explored for its potential as a pharmacophore in drug design, targeting specific enzymes or receptors.
Industry: Utilized in the creation of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells, due to its electronic characteristics.
Mechanism of Action
Molecular Targets and Pathways Involved:
The mechanism of action for this compound in various applications can be intricate:
In Organic Electronics: The compound’s conjugated system allows for efficient electron transport, making it valuable in electronic applications.
In Biological Systems: It may interact with cellular components through hydrogen bonding and π-π stacking interactions, affecting enzyme activity or receptor binding.
Comparison with Similar Compounds
6-fluoro-2,2-dioxidobenzo[c][1,2,5]thiadiazole
3-methylbenzo[c][1,2,5]thiadiazole
Morpholinoethyl-2,2-dioxidobenzo[c][1,2,5]thiadiazole
This detailed overview captures the essential aspects of 2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-1-morpholinoethanone, showcasing its unique characteristics and multifaceted applications. Science and chemistry can be so fascinating, can't they? Let me know what you think!
Properties
IUPAC Name |
2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN3O4S/c1-15-11-3-2-10(14)8-12(11)17(22(15,19)20)9-13(18)16-4-6-21-7-5-16/h2-3,8H,4-7,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVUEYBIIITIIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CC(=O)N3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.